4,5,6-trimethoxy-3H-indene-1-carbonitrile

Description

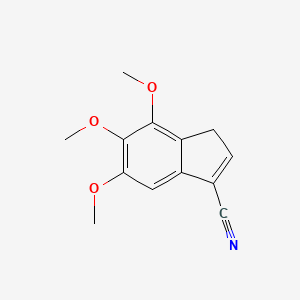

4,5,6-Trimethoxy-3H-indene-1-carbonitrile is a polycyclic aromatic compound featuring a fused indene core substituted with three methoxy groups at positions 4, 5, and 6, and a carbonitrile (-C≡N) group at position 1. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis and medicinal chemistry. Its reactivity and physical properties can be inferred from structurally related indene and chromene carbonitriles, which are well-studied for their roles in catalysis, photochemistry, and drug discovery .

Properties

IUPAC Name |

4,5,6-trimethoxy-3H-indene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3/h4,6H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWAQXOIIYPBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CC=C(C2=C1)C#N)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468087 | |

| Record name | 4,5,6-trimethoxy-3H-indene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890309-52-1 | |

| Record name | 4,5,6-trimethoxy-3H-indene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trimethoxy-3H-indene-1-carbonitrile typically involves the reaction of 4,5,6-trimethoxyindanone with a suitable nitrile source under specific reaction conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a catalyst such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethoxy-3H-indene-1-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or other reduced derivatives.

Substitution: Formation of compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

4,5,6-Trimethoxy-3H-indene-1-carbonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6-trimethoxy-3H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Other Functional Groups

The methoxy groups in 4,5,6-trimethoxy-3H-indene-1-carbonitrile likely enhance solubility in polar solvents compared to non-substituted analogs like 1H-indene-2-carbonitrile (). In contrast, compounds such as 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile () feature hydroxyl and amino groups, which introduce hydrogen-bonding capabilities but reduce thermal stability (m.p. 223–227°C) due to increased polarity .

Positional Influence of the Carbonitrile Group

The carbonitrile group at position 1 in this compound distinguishes it from analogs like 1H-indene-2-carbonitrile () and (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile (). The position of the -C≡N group affects electronic distribution and steric hindrance. For example, in 1H-indene-2-carbonitrile, the nitrile at position 2 facilitates metal-free cyanation reactions with moderate yields (60%) , whereas nitriles at position 4 () require enzymatic transaminase catalysis for chiral resolution.

Spectral and Physical Properties

Biological Activity

Overview

4,5,6-Trimethoxy-3H-indene-1-carbonitrile is an organic compound with the molecular formula C13H13NO3. It features three methoxy groups and a nitrile group attached to the indene ring, which contributes to its unique chemical properties and biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of methoxy and nitrile groups enhances its binding affinity to enzymes and receptors, potentially modulating their activity. The specific pathways involved can vary depending on the context of its application, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to therapeutic effects in various diseases.

- Receptor Modulation : It may also act on receptors involved in signaling pathways, influencing cellular responses.

Research Findings

Recent studies have investigated the biological properties of this compound, revealing promising results regarding its therapeutic potential.

Anticancer Activity

A study highlighted that compounds similar to this compound exhibited significant anticancer activity by inhibiting tumor-associated carbonic anhydrase (CA) isoforms. For instance, compounds with structural similarities showed inhibition constants (K_i) in the low nanomolar range against CA II and CA IX isoforms . This suggests that this compound may also possess anticancer properties due to its structural characteristics.

Antimicrobial Properties

Research has indicated that compounds with similar structural frameworks have demonstrated antimicrobial activities. These findings suggest that this compound could be evaluated for its potential as an antimicrobial agent against various pathogens.

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is provided below:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 4,5,6-Trimethoxyindole | Indole ring with methoxy groups | Potential anticancer activity |

| 4,5-Dimethoxy-2-methylindene | Dimethoxy-substituted indene | Moderate enzyme inhibition |

| 4-Methoxybenzonitrile | Benzonitrile with a methoxy group | Limited biological activity |

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

- Inhibition of Carbonic Anhydrase Isoforms : A compound structurally related to this compound was shown to inhibit hCA II with a K_i value of 7.7 nM. This highlights the potential for developing derivatives that target similar pathways .

- Antimicrobial Screening : Studies on related indole derivatives have shown promising results in antimicrobial assays against Gram-positive and Gram-negative bacteria. These findings encourage further exploration into the antimicrobial potential of this compound.

Q & A

Q. What are the standard synthetic routes for 4,5,6-trimethoxy-3H-indene-1-carbonitrile?

The synthesis of this compound involves multi-step organic reactions. A common strategy includes:

Core indene formation : Cyclization of substituted precursors under acidic or thermal conditions.

Methoxy group introduction : Electrophilic substitution or nucleophilic displacement reactions using methoxy precursors.

Carbonitrile functionalization : Nitrile group introduction via cyanation reactions (e.g., Rosenmund-von Braun or nucleophilic substitution).

Characterization typically employs thin-layer chromatography (TLC) for purity assessment and NMR spectroscopy (¹H/¹³C) for structural confirmation .

Q. Table 1: Key Reaction Steps and Characterization Methods

| Step | Reaction Type | Key Reagents/Conditions | Characterization Method | Reference |

|---|---|---|---|---|

| 1 | Cyclization | H₂SO₄, 80°C, 6h | TLC (Rf = 0.41) | |

| 2 | Methoxylation | NaOMe, DMF, 120°C | ¹H NMR (δ 3.8–4.0 ppm) | |

| 3 | Cyanation | CuCN, DMSO, 100°C | IR (ν ~2200 cm⁻¹, –CN) |

Q. How is this compound characterized in research settings?

Critical techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns methoxy protons (δ 3.7–4.1 ppm) and indene backbone signals.

- IR : Confirms nitrile (2200–2250 cm⁻¹) and methoxy groups (~2850 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺).

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key optimization parameters:

- Temperature : Higher temperatures (100–120°C) enhance methoxylation but may degrade sensitive intermediates.

- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in cyanation steps.

- Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates the product .

Q. Table 2: Optimization Data for Cyanation Step

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuCN | DMSO | 100 | 65 | 92 |

| KCN | DMF | 80 | 45 | 85 |

| NaN₃ | THF | 60 | 30 | 78 |

Q. What strategies resolve contradictions between spectroscopic data and expected molecular structure?

Discrepancies (e.g., unexpected NMR splitting or IR peaks) are addressed via:

2D NMR : HSQC/HMBC correlations confirm connectivity of methoxy and nitrile groups.

X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry.

Computational modeling : DFT calculations predict NMR shifts or vibrational frequencies for comparison .

Q. How are biological activities (e.g., anticancer) evaluated for this compound?

Advanced protocols include:

- In vitro assays :

- MTT assay : Tests cytotoxicity against cancer cell lines (e.g., IC₅₀ determination).

- Apoptosis markers : Flow cytometry for Annexin V/PI staining.

- Mechanistic studies :

- Western blotting to assess protein targets (e.g., Bcl-2, caspase-3).

- Molecular docking to predict binding affinity for receptors .

Q. Table 3: Representative Bioactivity Data (Analogous Compounds)

| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Methyl 4,5,6-trimethoxy... | MCF-7 | 12.3 | Caspase-3 activation | |

| Indole-3-carbonitrile | HeLa | 8.7 | ROS generation |

Q. What are the challenges in scaling up synthesis for preclinical studies?

Critical issues:

Q. How does substituent positioning (e.g., methoxy groups) affect reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.